Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate

Description

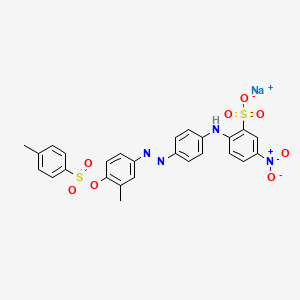

Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate, also known as Acid Orange 67, is a synthetic azo dye. It is widely used in various industries, particularly in textile and leather dyeing, due to its vibrant orange color. The compound is characterized by its complex molecular structure, which includes sulphonate, azo, and nitro functional groups.

Properties

CAS No. |

83006-49-9 |

|---|---|

Molecular Formula |

C26H21N4NaO8S2 |

Molecular Weight |

604.6 g/mol |

IUPAC Name |

sodium;2-[4-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C26H22N4O8S2.Na/c1-17-3-11-23(12-4-17)40(36,37)38-25-14-9-21(15-18(25)2)29-28-20-7-5-19(6-8-20)27-24-13-10-22(30(31)32)16-26(24)39(33,34)35;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 |

InChI Key |

SKFIFCOCLZVGGJ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate typically involves a multi-step process:

Diazotization: The process begins with the diazotization of p-toluidine to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)aniline) under acidic conditions to form the azo compound.

Sulphonation: The resulting azo compound is sulphonated using sulfuric acid to introduce the sulphonate group, yielding the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The azo bond can be cleaved to form the corresponding amines.

Substitution: The sulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Nucleophiles like hydroxide ions and amines can react with the sulphonate group.

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major products are the corresponding amines.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate has several scientific research applications:

Chemistry: Used as a pH indicator and in analytical chemistry for titrations.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used in textile and leather dyeing, as well as in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo and sulphonate groups. The azo group is responsible for the compound’s vibrant color, while the sulphonate group enhances its solubility in water. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

Acid Orange 7: Another azo dye with similar applications but different molecular structure.

Acid Red 88: A sulphonated azo dye used in textile dyeing.

Direct Blue 1: A direct dye with a similar azo structure but different functional groups.

Uniqueness

Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly valuable in various industrial applications.

Biological Activity

Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate), commonly referred to as a sulfonated azo dye, exhibits notable biological activities that are essential for its applications in various fields, particularly in textiles and environmental studies. This article explores its chemical structure, biological interactions, potential toxicity, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of approximately 606.6 g/mol. Its structure includes multiple aromatic rings and functional groups such as sulfonyl, nitro, and azo groups, which contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H23N4NaO8S2 |

| Molar Mass | 606.6 g/mol |

| CAS Number | 83006-49-9 |

| Solubility | High (due to sulfonate group) |

1. Interaction with Biological Systems

Research indicates that this compound interacts with various biological substrates. Its solubility in water allows it to readily enter biological systems, where it can affect cellular processes. Studies have shown that azo dyes can undergo reductive cleavage in biological environments, leading to the formation of potentially toxic aromatic amines.

2. Toxicological Studies

Toxicity assessments reveal that while this compound is less toxic compared to other azo dyes, it still poses risks under certain conditions. For instance, its metabolites may exhibit mutagenic properties. A study conducted on bacterial strains demonstrated that exposure to this compound resulted in increased mutation rates, indicating potential genotoxic effects.

3. Environmental Impact

The environmental persistence of azo dyes raises concerns regarding their degradation products. This compound has been shown to resist biodegradation in aquatic environments, leading to accumulation and potential ecological toxicity. Research highlights the need for effective wastewater treatment methods to mitigate the release of such compounds into the environment.

Case Study 1: Textile Industry Applications

In the textile industry, this compound is utilized for dyeing fabrics due to its vibrant color and high solubility. A comparative study demonstrated that textiles dyed with this compound exhibited superior colorfastness compared to those dyed with non-sulfonated azo dyes.

Case Study 2: Bioremediation Potential

A recent study explored the use of microorganisms for the bioremediation of azo dyes, including this compound). The results indicated that specific bacterial strains could effectively degrade the dye under anaerobic conditions, suggesting a potential strategy for reducing environmental contamination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.